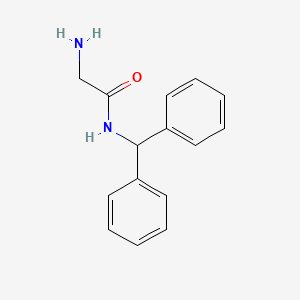

2-amino-N-benzhydrylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzhydrylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHLBENYRHCCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics in 2 Amino N Benzhydrylacetamide Formation and Transformation

Mechanistic Pathways of Amide Bond Formation

The synthesis of N-substituted amides, such as 2-amino-N-benzhydrylacetamide, can often be achieved through reactions like the Ritter reaction. openochem.orgorganic-chemistry.orgwikipedia.org This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis to yield the corresponding amide. organic-chemistry.orgmissouri.edu

Detailed Analysis of Carbocation-Nitrile Interactions

The initial and rate-determining step in the formation of the amide bond in this compound via a Ritter-type reaction is the generation of a stable carbocation. organic-chemistry.orgmissouri.edu In this case, a benzhydryl carbocation is formed from a suitable precursor, such as benzhydrol, in the presence of a strong acid. researchgate.net This carbocation then acts as an electrophile.

The subsequent step involves the nucleophilic attack of the nitrogen atom of a nitrile, such as aminoacetonitrile, on the electrophilic carbocation. organic-chemistry.orgrsc.org This interaction leads to the formation of a new carbon-nitrogen bond. The stability of the benzhydryl carbocation, due to the delocalization of the positive charge over the two phenyl rings, facilitates this reaction. researchgate.net The reaction can be influenced by the solvent system, with wet acetonitrile (B52724) often being a suitable medium. researchgate.net

Recent research has explored various catalytic systems to promote carbocation formation, including the use of solid acid catalysts like Amberlyst-15(H), which offers the advantage of being recyclable. researchgate.net Other methods involve electrochemical synthesis where a carbocation is generated at an anode. rsc.org

Table 1: Factors Influencing Carbocation-Nitrile Interactions in Amide Synthesis

| Factor | Description | Impact on Reaction |

| Carbocation Stability | The stability of the carbocation intermediate is crucial. Benzhydryl carbocations are highly stabilized through resonance. | More stable carbocations lead to faster and more efficient reactions. organic-chemistry.org |

| Nitrile Nucleophilicity | The nucleophilicity of the nitrile's nitrogen atom affects the rate of attack on the carbocation. | Electron-donating groups on the nitrile can enhance nucleophilicity, while electron-withdrawing groups can decrease it. |

| Acid Catalyst | Strong acids are typically required to generate the carbocation from precursors like alcohols. wikipedia.org | The choice and concentration of the acid catalyst can significantly influence the reaction rate and yield. organic-chemistry.org |

| Solvent | The solvent can affect the stability of the charged intermediates and the solubility of the reactants. | Polar aprotic solvents are often used. The presence of a small amount of water is sometimes necessary for the subsequent hydrolysis step. researchgate.net |

| Temperature | Reaction temperature affects the rate of reaction. | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. researchgate.net |

Role of Nitrilium Ion Intermediates

Following the attack of the nitrile on the carbocation, a key intermediate known as a nitrilium ion is formed. openochem.orgorganic-chemistry.orgmissouri.edu This ion contains a positively charged nitrogen atom triple-bonded to a carbon atom. The nitrilium ion is a potent electrophile.

The final step in the formation of the amide is the hydrolysis of the nitrilium ion. organic-chemistry.orgwikipedia.org This occurs during aqueous work-up, where water molecules act as nucleophiles, attacking the electrophilic carbon of the nitrilium ion. A series of proton transfers then leads to the formation of the stable amide product, in this case, this compound.

Nitrilium ions are recognized as important intermediates in a variety of organic reactions beyond the Ritter reaction, including the Beckmann rearrangement and the Bischler–Napieralski reaction. thieme-connect.de While they are typically transient species, stable nitrilium salts can be isolated under certain conditions. thieme-connect.de

Investigation of Amino Group Reactivity and Transformations

The primary amino group in this compound is a key functional group that dictates much of its chemical reactivity and potential transformations.

Nucleophilic Reactivity of the Primary Amine

The primary amine group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. msu.edu This nucleophilicity allows it to participate in a wide range of reactions, including alkylation, acylation, and condensation reactions. msu.eduresearchgate.net The reactivity of the primary amine is influenced by steric hindrance and the electronic effects of the rest of the molecule. researchgate.net

The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com However, steric factors can play a significant role; for instance, bulky amines tend to be less nucleophilic than expected based on their basicity alone. masterorganicchemistry.com In the context of this compound, the primary amine is relatively unhindered, suggesting it would be a reactive nucleophile.

Table 2: Comparison of Nucleophilicity for Different Amine Classes

| Amine Class | General Nucleophilicity Trend | Influencing Factors |

| **Primary Amines (RNH₂) ** | Generally good nucleophiles. masterorganicchemistry.com | Steric hindrance from the R group can reduce nucleophilicity. researchgate.net |

| Secondary Amines (R₂NH) | Often more nucleophilic than primary amines due to the electron-donating effect of the second alkyl group. masterorganicchemistry.com | Increased steric hindrance can counteract the electronic effect. researchgate.net |

| Tertiary Amines (R₃N) | Nucleophilicity is highly dependent on steric factors. Can be very strong nucleophiles if the alkyl groups are "tied back" in a cyclic structure. masterorganicchemistry.com | Generally less nucleophilic in SN2 reactions due to significant steric bulk. |

| Ammonia (NH₃) | Less nucleophilic than primary amines. masterorganicchemistry.com | Serves as a baseline for amine nucleophilicity. |

Zwitterionic Intermediate Formation in Amine Reactions

In reactions where the amino group acts as a nucleophile, the formation of a zwitterionic intermediate can be a crucial step. For example, in the Strecker degradation of amino acids, the formation of a zwitterionic imine is a proposed intermediate that readily undergoes decarboxylation. beilstein-journals.org The stability and reactivity of such zwitterionic intermediates are influenced by the surrounding solvent and the electronic properties of the molecule. wikipedia.org

Proton Transfer Dynamics

Proton transfer is a fundamental process in many reactions involving amides and amines. nih.govnih.gov In the context of this compound, proton transfer to and from the nitrogen atoms of the amide and amine groups is critical in acid-base catalysis and in the mechanisms of many of its reactions.

Studies on simple amides have revealed that the proton involved in intermolecular hydrogen bonding is highly mobile. nih.govresearchgate.net The dynamics of proton transfer can be investigated using techniques like inelastic neutron scattering. nih.govnih.gov These studies suggest that the hydrogen bond in amides has a significant ionic character (Nδ-...H+...Oδ-). nih.govresearchgate.net For the primary amine group, proton transfer is the basis of its basicity. The rate and equilibrium of this process are dependent on the pKa of the conjugate acid and the pH of the solution. Ultrafast proton transfer has been observed in related systems, indicating that this can be a very rapid process. researchgate.net

Kinetic Studies of Relevant Reaction Steps

The formation of N-benzhydrylacetamides, including this compound, often proceeds through mechanisms like the Ritter reaction, where a carbocation intermediate reacts with a nitrile. researchgate.netacs.org Kinetic studies of these reactions are crucial for understanding reaction rates and optimizing conditions.

Influence of Catalysis and Reaction Conditions on Kinetics

The kinetics of the formation of N-benzhydrylacetamides are significantly influenced by catalysts and reaction conditions.

Catalysis: Various catalysts have been employed to promote the formation of N-benzhydrylacetamide, primarily through the Ritter reaction. researchgate.net

Acid Catalysts: Strong acids like sulfuric acid are traditionally used, but they often lead to harsh reaction conditions. researchgate.net Milder and more sustainable options have been explored, including trifluoroacetic acid (TFA), triflic acid (TfOH), and solid acid catalysts like Amberlyst-15(H). researchgate.netresearchgate.net Amberlyst-15(H) has been shown to be an effective and recyclable catalyst for the synthesis of N-benzhydrylacetamide from benzhydrol and wet acetonitrile at 80°C. researchgate.net

Lewis Acids: Antimony(V) catecholate complexes, which are Lewis acids, have been shown to catalyze the reaction of diphenylbromomethane with water and acetonitrile to form N-benzhydrylacetamide. mdpi.com

Halogen-Bond Donors: Bisimidazolium-based halogen-bond donors have been used as catalysts in the solvolysis of benzhydryl bromide in acetonitrile to yield N-benzhydrylacetamide. acs.orgnih.gov The catalyst activates the C-Br bond towards nucleophilic substitution. acs.orgnih.gov

Iodine-Based Catalysts: N-Iodosuccinimide (NIS) has been reported as an efficient precatalyst for the direct cross-coupling of alcohols like diphenylmethanol (B121723) with nitriles to form N-benzhydrylacetamides under mild conditions. researchgate.net Iron-iodine co-catalysis has also been explored for related C-N bond formations. rsc.org

Reaction Conditions:

Temperature: Higher temperatures generally increase the reaction rate. For instance, the synthesis of 5-benzhydryl-1H-tetrazole from diphenylacetonitrile (B117805) was carried out at 220°C. nih.gov However, high temperatures can also lead to decomposition of the product. nih.gov

Solvent: The choice of solvent is critical. Acetonitrile often serves as both the solvent and the nitrile source in Ritter-type reactions. acs.orgnih.gov The presence of water in acetonitrile can be crucial for optimal performance with certain catalysts like Amberlyst-15(H). researchgate.net

Flow Chemistry: Continuous flow reactors can significantly alter reaction kinetics. In the case of 5-benzhydryl-1H-tetrazole decomposition, a flow reactor with direct electric resistance heating dramatically accelerated the reaction compared to batch or other flow setups, suggesting a catalytic effect from the reactor material itself under these conditions. nih.gov

Table 2: Catalysts for N-Benzhydrylacetamide Formation

| Catalyst | Reactants | Reference |

|---|---|---|

| Amberlyst-15(H) | Benzhydrol, Acetonitrile | researchgate.net |

| Antimony(V) Catecholates | Diphenylbromomethane, Acetonitrile | mdpi.com |

| Bisimidazolium-based Halogen-Bond Donors | Benzhydryl bromide, Acetonitrile | acs.orgnih.gov |

Computational Chemistry and Theoretical Investigations of 2 Amino N Benzhydrylacetamide

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to understanding the chemical behavior of a molecule. For 2-amino-N-benzhydrylacetamide, analysis of its electronic structure provides insights into its reactivity and potential interaction sites.

Frontier Molecular Orbital (HOMO/LUMO) Calculations

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.govekb.eg

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. This charge distribution creates regions that are electron-rich (negative potential) and electron-poor (positive potential). Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate this charge landscape across the molecule's surface. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, such as substrates, receptors, or solvents. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule possesses rotational freedom around several of its single bonds, leading to various possible conformations. Understanding this dynamic behavior is essential for a complete picture of the molecule's properties.

Rotational Barriers and Energetic Landscapes

The rotation around single bonds is not entirely free; it is hindered by energy barriers that arise from steric and electronic effects. Computational methods, particularly DFT, can be used to calculate the potential energy surface (PES) associated with the rotation around specific bonds. mdpi.com By scanning the torsion angles, researchers can identify the most stable conformations (energy minima) and the transition states between them (energy maxima), thereby determining the rotational barriers. mdpi.comnih.gov

A study on the closely related N-benzhydrylformamides using dynamic NMR and DFT calculations provides significant insight. mdpi.comnih.gov It was found that the barrier to rotation for the formyl group is substantial, in the range of 20-23 kcal/mol. mdpi.comnih.gov This high barrier is due to the partial double-bond character of the amide C-N bond. It is expected that the acetamide (B32628) group in this compound would have a similar, significant rotational barrier. The rotation of the aryl fragments of the benzhydryl group has a lower barrier, which is sensitive to substituents. mdpi.comnih.gov The presence of the primary amino group on the acetyl moiety adds another layer of complexity to the conformational landscape.

Solvent Effects on Conformation

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. Solvents can stabilize certain conformations over others through intermolecular interactions like hydrogen bonding. ntu.edu.iq Computational models can incorporate solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the simulation. ntu.edu.iqnih.gov

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule in a solvent over time. nih.govmdpi.comresearchgate.net These simulations can reveal how solvent molecules interact with different parts of the solute and influence its dynamic behavior. For this compound, polar solvents would be expected to interact strongly with the polar amino and acetamide groups, potentially influencing the rotational barriers and the equilibrium between different conformers. While specific MD studies on this molecule are not prominent, the principles derived from simulations of other flexible molecules in solution are applicable. nih.govmdpi.com

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. acs.org This involves identifying the reactants, products, any intermediates, and the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, one relevant reaction pathway is its synthesis. A related compound, N-benzhydrylacetamide, can be formed via a Ritter-type reaction, where benzhydryl bromide is solvolyzed in acetonitrile (B52724). acs.org Theoretical studies of such reactions can model the transition state, which could involve the activation of the C-Br bond through halogen bonding with a catalyst. acs.org

Another area of interest is the reactivity of the amino group. Theoretical studies on amino acid cyclization, for example, have used DFT to investigate different intra- and intermolecular reaction pathways for peptide bond formation. researchgate.net Similar approaches could be applied to understand the potential reactions of the amino group in this compound, such as acylation or other nucleophilic additions. bath.ac.uk Ab initio molecular dynamics can further elucidate complex reaction mechanisms that involve dynamic processes like proton transfer. uchicago.edu By calculating the Gibbs free energy along a proposed reaction coordinate, the thermodynamic and kinetic feasibility of different pathways can be compared. beilstein-journals.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure of molecules and elucidating complex reaction mechanisms. sumitomo-chem.co.jpaps.org By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other properties, offering insights that are often difficult or impossible to obtain through experimental means alone. sumitomo-chem.co.jpresearchgate.net Applications of DFT are particularly valuable for mapping the potential energy surface of a chemical reaction, which allows for the identification and characterization of transient species such as transition states and reaction intermediates. sumitomo-chem.co.jpnih.gov

In the context of this compound, DFT calculations can be employed to explore its synthesis and reactivity. For instance, a theoretical investigation into its formation via the acylation of 2-aminobenzhydrylamine could reveal the precise pathway of the reaction. Such a study would model the nucleophilic attack of the amine on an acetylating agent, calculate the structure of the tetrahedral intermediate, and identify the transition state for the elimination of a leaving group. The energy profile generated from these calculations provides a step-by-step description of bond-forming and bond-breaking processes. sumitomo-chem.co.jpresearchgate.net

Moreover, DFT is used to understand the catalytic cycles of reactions where molecules like this compound might act as ligands or substrates. rsc.org By modeling the interaction of the compound with a catalyst, researchers can understand the electronic and steric factors that govern catalytic activity and selectivity. rsc.org These computational studies provide a foundational understanding of the molecule's chemical behavior at an electronic level. sumitomo-chem.co.jp

Table 1: Illustrative Information Obtainable from DFT for a Hypothetical Reaction Mechanism

| Computational Output | Significance for Mechanism Elucidation |

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, transition states, and products. |

| Relative Energies | Determines the thermodynamic stability of intermediates and the overall reaction energy (exothermic/endothermic). |

| Transition State (TS) Energy | Used to calculate the activation energy barrier, which dictates reaction kinetics. |

| Vibrational Frequencies | Confirms that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for a TS). |

| Charge Distribution Analysis | Reveals how electron density shifts during the reaction, identifying nucleophilic and electrophilic centers. |

Activation Barrier Calculations

A critical aspect of understanding a chemical reaction's feasibility and rate is the determination of its activation energy or activation barrier (Ea). libretexts.org This barrier represents the minimum energy required for reactants to transform into products and is defined as the energy difference between the reactants and the highest-energy transition state on the reaction pathway. nih.gov Reactions with high activation barriers are typically slow, whereas those with low barriers proceed more rapidly. nih.gov

DFT calculations are a primary method for computing activation barriers with a high degree of accuracy. sumitomo-chem.co.jpnih.gov The process involves meticulously locating the geometry of the first-order saddle point (the transition state) on the potential energy surface and calculating its energy relative to the ground state of the reactants. nih.gov While these calculations can be computationally demanding, they provide invaluable quantitative data on reaction kinetics. sumitomo-chem.co.jp

For a molecule such as this compound, DFT could be used to calculate the activation barriers for various potential reactions, such as its hydrolysis, oxidation, or participation in a catalyzed coupling reaction. For example, calculating the Ea for the acid-catalyzed versus base-catalyzed hydrolysis of the amide bond would provide insight into which conditions would be more effective for cleaving the molecule. This predictive power is essential for designing synthetic routes and understanding degradation pathways.

Table 2: Hypothetical DFT-Calculated Activation Barriers for the Hydrolysis of this compound

This table presents illustrative data for demonstrative purposes.

| Reaction Condition | Catalyst | Calculated Activation Barrier (Ea) in kcal/mol | Implied Reaction Rate |

| Neutral Hydrolysis | None | 35.2 | Very Slow |

| Acid-Catalyzed | H₃O⁺ | 21.5 | Moderate |

| Base-Catalyzed | OH⁻ | 19.8 | Fast |

| Enzyme-Catalyzed | Amidohydrolase | 12.3 | Very Fast |

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the supramolecular chemistry, physical properties, and biological recognition capabilities of a molecule. Although significantly weaker than covalent bonds, their cumulative effect dictates molecular conformation, crystal packing, and interactions with other molecules. youtube.com For this compound, the key non-covalent forces are hydrogen bonding and aromatic interactions.

Hydrogen Bonding Networks

Hydrogen bonds are a strong type of dipole-dipole interaction that occurs when a hydrogen atom covalently bonded to a highly electronegative atom (the donor) is attracted to another electronegative atom (the acceptor). researchgate.net The structure of this compound contains multiple sites capable of participating in hydrogen bonding, which can lead to the formation of extensive intermolecular networks. jiangnan.edu.cnslu.se

The primary amine (-NH₂) group and the secondary amide (N-H) group are both potent hydrogen bond donors. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, and the nitrogen of the primary amine can also act as an acceptor. nih.gov These functionalities allow for the formation of robust intermolecular connections. For example, a common motif in secondary amides is the formation of a dimer where the N-H of one molecule donates a hydrogen bond to the C=O of a second molecule, and vice-versa. The presence of the additional primary amine group allows for more complex, three-dimensional hydrogen-bonding networks, significantly influencing the compound's melting point, boiling point, and solubility. uva.es

Table 3: Potential Hydrogen Bonding in this compound

| Hydrogen Bond Donor Group | Hydrogen Bond Acceptor Group | Type of Interaction |

| Amide N-H | Carbonyl C=O | Intermolecular (e.g., dimer formation) |

| Primary Amine N-H | Carbonyl C=O | Intermolecular |

| Primary Amine N-H | Primary Amine N | Intermolecular |

| Amide N-H | Solvent (e.g., H₂O) | Solvation |

| Primary Amine N-H | Solvent (e.g., H₂O) | Solvation |

Aromatic Interactions within the Benzhydryl Moiety

The benzhydryl group, consisting of two phenyl rings attached to the same carbon atom, is a dominant feature of the molecule's structure and a key site for aromatic interactions. These interactions, driven by electrostatic and van der Waals forces involving the π-electron systems of the rings, are critical for molecular packing and recognition. youtube.com

The primary types of aromatic interactions involving the benzhydryl moiety include:

π-π Stacking: This occurs when the faces of two aromatic rings stack in a parallel or offset fashion. This interaction is stabilizing and is a major force in the formation of crystal lattices for aromatic compounds.

Cation-π Interactions: If the primary amine group becomes protonated (forming -NH₃⁺), it can form a strong non-covalent bond with the face of a phenyl ring on a neighboring molecule.

The flexibility of the benzhydryl group allows the two phenyl rings to orient themselves to maximize these stabilizing interactions, playing a decisive role in the compound's solid-state structure and its ability to bind to biological targets or other molecular receptors.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-amino-N-benzhydrylacetamide in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete covalent framework and elucidate stereochemical relationships.

The structural backbone of this compound can be fully assigned using a combination of ¹H NMR, ¹³C NMR, and various 2D correlation experiments.

¹H and ¹³C NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information on the number and environment of protons. For this compound, characteristic chemical shift regions would be expected for the aromatic protons of the benzhydryl group, the methine proton (-CH), the methylene (B1212753) protons (-CH₂-), and the exchangeable protons of the primary amine (-NH₂) and secondary amide (-NH-) groups. msu.edulibretexts.org The ¹³C NMR spectrum reveals the number of unique carbon environments, including signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. mdpi.commdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ This table presents hypothetical data based on typical chemical shift values for similar functional groups. pdx.eduoregonstate.edunetlify.app

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-a (Aromatic) | 7.20 - 7.40 | Multiplet | 10H | Protons on the two phenyl rings of the benzhydryl group. |

| H-b (Amide NH) | ~6.5 (broad) | Broad Singlet | 1H | Exchangeable proton, position is concentration-dependent. |

| H-c (Methine) | ~6.30 | Doublet | 1H | Coupled to the amide proton (H-b). |

| H-d (Methylene) | ~3.40 | Singlet | 2H | Methylene group adjacent to the primary amine. |

| H-e (Amine NH₂) | ~1.8 (broad) | Broad Singlet | 2H | Exchangeable protons, may not be well-resolved. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents hypothetical data based on typical chemical shift values for similar functional groups. mdpi.commdpi.comst-andrews.ac.uk

| Carbon Label | Chemical Shift (δ, ppm) | Notes |

| C=O (Carbonyl) | ~170 | Amide carbonyl carbon. |

| C-ipso (Aromatic) | ~140 | Carbons of the phenyl rings attached to the methine carbon. |

| C-o/m/p (Aromatic) | 127 - 129 | Ortho, meta, and para carbons of the phenyl rings. |

| C-c (Methine) | ~58 | Benzhydryl methine carbon. |

| C-d (Methylene) | ~45 | Methylene carbon adjacent to the primary amine. |

2D NMR Spectroscopy: To confirm the connectivity established from 1D spectra, several 2D techniques are employed. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a key correlation or "cross-peak" would be observed between the amide proton (H-b) and the methine proton (H-c), confirming their direct coupling through three bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). nih.gov It allows for the unambiguous assignment of each proton signal to its attached carbon. Cross-peaks would be expected for C-c/H-c, C-d/H-d, and all the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the amide proton (H-b) to the carbonyl carbon (C=O) and the methine carbon (C-c), as well as the methylene protons (H-d) to the carbonyl carbon (C=O). sdsu.edu

For complex molecules or for specific analytical purposes, isotopic labelling can greatly simplify NMR spectra and provide enhanced sensitivity. americanpeptidesociety.org By selectively replacing naturally abundant ¹²C and ¹⁴N with NMR-active isotopes ¹³C and ¹⁵N, respectively, specific signals can be enhanced or isolated. nih.govsigmaaldrich.com

In the context of this compound, this could be achieved through synthesis using isotopically labeled starting materials. For instance:

¹⁵N Labeling: Synthesizing the molecule using [¹⁵N]-glycine would label the primary amine. Using [¹⁵N]-benzhydrylamine would label the amide nitrogen. This allows for direct observation of the nitrogen atoms via ¹⁵N NMR or through ¹H-¹⁵N correlation experiments (like ¹H-¹⁵N HSQC), which can provide valuable information about hydrogen bonding and electronic structure.

¹³C Labeling: Using [1- ¹³C]-glycine would specifically label the carbonyl carbon, while [2- ¹³C]-glycine would label the methylene carbon. This selective enrichment removes ambiguity in the ¹³C spectral assignments and can be used in advanced relaxation or mechanistic studies. sigmaaldrich.comacs.org

This approach is particularly powerful when studying interactions with other molecules, as it allows for the unambiguous tracking of signals originating from this compound. nih.gov

The amide bond (–CO–NH–) in this compound exhibits partial double-bond character, leading to restricted rotation around the C-N bond. This can result in the presence of different conformers (rotamers) in solution, which may interconvert at a rate that is slow on the NMR timescale. st-andrews.ac.uk

Dynamic NMR (DNMR) spectroscopy is used to study these conformational exchange processes. researchgate.net By acquiring a series of ¹H or ¹³C NMR spectra at different temperatures (Variable Temperature NMR), the kinetics of the rotational process can be determined.

At low temperatures: The rotation is slow, and separate signals for each conformer might be observed. For example, the aromatic protons closest to the amide group may show distinct chemical shifts for the different rotational isomers.

At high temperatures: The rotation becomes rapid, and the distinct signals coalesce into a single, time-averaged signal.

At intermediate temperatures (coalescence temperature): The signals are significantly broadened.

By analyzing the changes in the line shape of the signals with temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. This provides quantitative insight into the conformational flexibility of the molecule. st-andrews.ac.ukresearchgate.net For N-substituted acetamides, this energy barrier is typically in a range that is readily accessible by DNMR experiments. st-andrews.ac.uk

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups. researchgate.net These techniques are highly sensitive to bond types, hybridization, and intermolecular interactions like hydrogen bonding.

The FTIR and Raman spectra of this compound would display characteristic absorption and scattering bands corresponding to its various functional groups.

Amide Group: The amide functional group gives rise to several characteristic bands. The most prominent is the Amide I band (primarily C=O stretching), expected around 1650-1680 cm⁻¹. The Amide II band (a mix of N-H bending and C-N stretching) typically appears near 1550 cm⁻¹. acs.orgnih.gov The N-H stretching vibration of the secondary amide would be observed as a sharp peak in the 3300-3500 cm⁻¹ region. worldscientific.com

Amine Group: The primary amine (-NH₂) will show N-H stretching vibrations, often as a doublet, in the 3300-3500 cm⁻¹ region, potentially overlapping with the amide N-H stretch. The N-H bending (scissoring) mode is expected around 1600 cm⁻¹.

Aromatic Rings: The benzhydryl moiety will produce characteristic signals for aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic Groups: The C-H stretching vibrations of the methylene (-CH₂) and methine (-CH) groups are expected in the 2850-3000 cm⁻¹ range.

Table 3: Predicted Principal Vibrational Bands for this compound This table presents hypothetical data based on characteristic frequencies for functional groups found in similar molecules like acetanilide (B955) and other N-substituted amides. nist.govnist.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| ~3400 (doublet) | ν(N-H) asymmetric & symmetric stretch | Primary Amine | Characteristic stretching of the -NH₂ group. |

| ~3320 | ν(N-H) stretch | Secondary Amide | Often a sharp band. Position sensitive to H-bonding. |

| ~3060 | ν(C-H) stretch | Aromatic | C-H stretching on the phenyl rings. |

| ~2930 | ν(C-H) stretch | Aliphatic | C-H stretching of the -CH₂- and -CH- groups. |

| ~1665 | ν(C=O) stretch (Amide I) | Amide | Strong absorption in FTIR, a key diagnostic peak. |

| ~1600 | δ(N-H) scissoring | Primary Amine | Bending vibration of the -NH₂ group. |

| ~1550 | N-H bend + C-N stretch (Amide II) | Amide | Characteristic band for secondary amides. |

| 1450-1600 | ν(C=C) stretch | Aromatic | Multiple bands corresponding to ring stretching. |

| ~1290 | C-N stretch + N-H bend (Amide III) | Amide | More complex vibration, useful for confirmation. |

In-situ vibrational spectroscopy, particularly FTIR using an Attenuated Total Reflectance (ATR) probe, is a powerful Process Analytical Technology (PAT) for monitoring the synthesis of this compound in real-time. youtube.com By immersing a probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling.

For example, in a synthesis involving the reaction of an activated glycine (B1666218) derivative (like glycyl chloride) with benzhydrylamine, in-situ FTIR could track the reaction progress by:

Monitoring Reactant Consumption: The disappearance of a characteristic peak for the reactant, such as the carbonyl stretch of glycyl chloride (typically >1780 cm⁻¹), can be followed over time. mt.com

Monitoring Product Formation: The appearance and increase in intensity of the Amide I band (~1665 cm⁻¹) of the this compound product provides a direct measure of its formation. mt.com

Identifying Intermediates: In some cases, transient intermediates may be detected, providing valuable mechanistic insight. acs.org

This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and ensures process safety and consistency, which is particularly important in scaling up chemical syntheses. mt.comnih.gov

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental tool for confirming the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the protonated molecular ion ([M+H]⁺) of this compound, which allows for the unambiguous confirmation of its elemental composition. nih.gov The theoretical exact mass of the neutral compound (C₁₅H₁₆N₂O) is 240.1263 Da. HRMS analysis is expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby verifying the molecular formula.

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Theoretical [M+H]⁺ (Da) |

|---|---|---|---|

| This compound | C₁₅H₁₆N₂O | 240.1263 | 241.1341 |

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) reveals the characteristic fragmentation pathways of the molecule. The fragmentation of amides is often characterized by specific bond cleavages that provide structural information. unl.ptnih.gov For this compound, the most prominent fragmentation is the cleavage of the C-N bond between the benzhydryl carbon and the amide nitrogen. This cleavage results in the formation of a highly stable benzhydrylium cation (diphenylmethyl cation) at m/z 167. This fragment is typically the base peak in the spectrum due to its resonance stabilization across the two phenyl rings.

Another significant fragmentation pathway involves the cleavage of the amide bond (N-CO cleavage), which is a common outcome for amides. nih.gov This can lead to the formation of an acylium ion or fragments corresponding to the amine portion. Alpha-cleavage, a characteristic fragmentation for amines, can also occur adjacent to the terminal amino group. libretexts.orgmiamioh.edu

Analysis of the closely related analogue, N-benzhydrylacetamide (C₁₅H₁₅NO), shows a molecular ion peak at m/z 225, with major fragments observed at m/z 182 and 165, further supporting the lability of the benzhydryl group. nih.gov The fragmentation of this compound is predicted to follow similar patterns, dominated by the formation of the stable benzhydryl cation.

| m/z | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 241 | [C₁₅H₁₇N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 167 | [C₁₃H₁₁]⁺ | Benzhydrylium cation (diphenylmethyl cation) |

| 74 | [C₂H₄N₂O]⁺ | Fragment from cleavage of the benzhydryl-nitrogen bond |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. cam.ac.uk This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not publicly documented, analysis of its analogues provides significant insight into its likely solid-state conformation and packing. The crystal structure of the related compound N-benzhydrylacetamide has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 796517. nih.gov

| Parameter | Value |

|---|---|

| Compound Name | N-Benzhydrylacetamide |

| Molecular Formula | C₁₅H₁₅NO |

| CCDC Deposition No. | 796517 nih.gov |

| Key Structural Features | Likely involves N—H···O hydrogen bonding |

Since the benzhydryl carbon of this compound is a stereocenter, the molecule can exist as a pair of enantiomers. X-ray crystallography is a powerful and unambiguous method for determining the absolute configuration of a single enantiomer, provided a suitable single crystal can be obtained. springernature.com The most common technique for this is anomalous dispersion, often referred to as the Bijvoet method. nih.govresearchgate.net

This method relies on the fact that when the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, causing the intensities of Friedel pairs (reflections from planes hkl and -h-k-l) to differ. researchgate.net By carefully measuring these intensity differences, the absolute arrangement of atoms in space can be determined. The result is often expressed as the Flack parameter, which should refine to a value near zero for the correct enantiomer. purechemistry.org For organic molecules without heavy atoms, using copper (Cu Kα) radiation can sometimes provide sufficient anomalous scattering from oxygen atoms to allow for the determination of the absolute configuration.

2 Amino N Benzhydrylacetamide As a Chemical Scaffold and Building Block in Organic Synthesis

Role as a Precursor for Complex Organic Molecules

The 2-amino-N-benzhydrylacetamide structure is a bifunctional building block, possessing reactive sites that allow for its incorporation into larger, more complex molecular architectures. The primary amino group and the amide functionality are key handles for synthetic transformations.

The formation of the N-benzhydryl amide core is often achieved through established synthetic routes like the Ritter reaction. researchgate.netorganic-chemistry.org In this reaction, a carbocation precursor, such as benzhydrol, reacts with a nitrile in the presence of a strong acid to form a stable N-substituted amide. organic-chemistry.org By employing a 2-amino substituted nitrile (or a protected version thereof) as the starting material, the this compound framework can be constructed.

Once synthesized, this compound serves as a versatile precursor. The primary amino group can undergo a wide array of chemical transformations, including acylation, alkylation, and reductive amination, to introduce new functional groups and build molecular complexity. The amide bond itself, while generally stable, can participate in further reactions or influence the molecule's conformational properties. The benzhydryl moiety, composed of two phenyl rings, provides a large, rigid, and lipophilic domain that is a common feature in many biologically active compounds. This group can be further functionalized through electrophilic aromatic substitution if desired. The utility of related structures, such as 2-amino-3-benzoyl-phenylacetamide derivatives, as intermediates for pharmacologically active compounds highlights the importance of the α-amino acetamide (B32628) framework in medicinal chemistry. google.com

Scaffold Design and Derivatization for Chemical Library Synthesis

In modern drug discovery, the synthesis of chemical libraries around a central "privileged" scaffold is a key strategy for identifying novel bioactive molecules. The this compound structure serves as an excellent scaffold due to its multiple, chemically distinct points for derivatization.

The core scaffold presents three primary locations for modification:

The C2-Amino Group: This primary amine is a versatile handle for introducing diversity. It can be acylated with a wide range of carboxylic acids, sulfonylated with sulfonyl chlorides, or alkylated to form secondary or tertiary amines.

The Benzhydryl Phenyl Rings: The two phenyl groups can be substituted with various functional groups (e.g., halogens, alkyls, alkoxides) to modulate the scaffold's electronic and steric properties.

The Amide N-H Bond: While less commonly modified, the amide nitrogen can potentially be alkylated under specific conditions to further increase structural diversity.

Multicomponent reactions (MCRs) are particularly well-suited for the rapid derivatization of such scaffolds. nih.gov For example, the primary amine of this compound can serve as the amine component in an Ugi or Passerini reaction. nih.gov This allows for the one-pot combination of the scaffold with an aldehyde (or ketone), an isocyanide, and a carboxylic acid, generating highly complex and diverse products in a single, efficient step. This approach is ideal for generating large libraries of compounds for high-throughput screening.

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| C2-Amino Group (R-NH2) | Acylation | Acid Chlorides, Carboxylic Acids | Amides |

| C2-Amino Group (R-NH2) | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

| C2-Amino Group (R-NH2) | Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| C2-Amino Group (R-NH2) | Ugi Multicomponent Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amides |

| Benzhydryl Phenyl Rings | Electrophilic Aromatic Substitution | Halogens, Nitrating Agents, Alkyl Halides | Substituted Aromatics |

Applications in Asymmetric Synthesis and Catalyst Design

The this compound molecule contains a chiral center at the alpha-carbon (C2), making its stereocontrolled synthesis a key objective for applications where enantiomeric purity is crucial.

Asymmetric Synthesis of the Scaffold: The asymmetric synthesis of α-amino acids and their derivatives is a well-established field. One of the most effective methods involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. nih.govnih.gov In this approach, a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, coordinates with a Ni(II) ion and a glycine Schiff base. nih.gov The resulting planar complex allows for highly diastereoselective alkylation of the glycine α-carbon. Subsequent hydrolysis of the complex releases the non-proteinogenic α-amino acid with high enantiomeric purity. A structurally related compound, 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide, has been successfully used as a component in the preparation of a chiral ligand for this type of transformation, underscoring the relevance of this scaffold in asymmetric synthesis. nih.gov

| Methodology | Key Reagent/Catalyst | Key Features | Relevance to Scaffold |

|---|---|---|---|

| Ni(II) Complex Alkylation | Chiral Ni(II) complex of a glycine Schiff base | High diastereoselectivity; mild reaction conditions; access to tailor-made α-amino acids. nih.govnih.gov | Enables the synthesis of enantiomerically pure this compound precursors. |

| Chiral Aldehyde Catalysis | Chiral BINOL-derived aldehydes | Organocatalytic activation of N-unprotected amino esters for α-functionalization. nih.govresearchgate.net | Provides an alternative organocatalytic route for the asymmetric synthesis of the amino acid portion. |

Potential in Chiral Catalyst Design: The this compound structure possesses features that make it a potential candidate for use as a chiral ligand in asymmetric catalysis. The presence of a stereogenic center, a coordinating primary amine, and an amide carbonyl group allows it to form chiral complexes with metal centers. Such ligands are crucial for inducing enantioselectivity in a variety of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.com The bulky benzhydryl group can provide a well-defined chiral pocket around a catalytic metal center, influencing the trajectory of incoming substrates and leading to high levels of asymmetric induction.

Integration into Tandem Reaction Sequences

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. The this compound scaffold is amenable to synthesis via such streamlined processes.

An acid-catalyzed multicomponent tandem Ritter reaction is a powerful method for constructing N-benzhydryl amides. researchgate.netresearchgate.net This sequence can be initiated from simple starting materials like an aldehyde, an N,N-disubstituted arylamine, and a nitrile. researchgate.net The reaction proceeds through the formation of a benzhydryl carbocation, which is then trapped by the nitrile in a Ritter-type mechanism to form the final amide product.

To synthesize this compound, one could envision a tandem sequence starting with a protected 2-aminoacetonitrile. This nitrile would act as the amide source in a Ritter reaction with a benzhydryl carbocation generated in situ. The one-pot nature of this approach avoids the isolation of intermediates, making the synthesis more efficient. Multicomponent strategies that build complex molecules like 2-amino-3-benzylindoles in a single operation demonstrate the power of tandem reactions to rapidly construct functionalized scaffolds. rsc.org Such one-pot, two-step procedures, often accelerated by microwave heating, are becoming increasingly common for the efficient synthesis of diverse heterocyclic libraries. nih.govresearchgate.net

| Tandem Reaction Type | Key Components | Bonds Formed | Advantages |

|---|---|---|---|

| Acid-Catalyzed Multicomponent Tandem Ritter Reaction researchgate.netresearchgate.net | Aldehyde, N,N-Disubstituted Arylamine, Nitrile | C-C and C-N | High atom economy, operational simplicity, rapid access to complex amides. |

| One-Pot Diazotisation and Cyclisation gla.ac.uk | Aromatic Amine, Nitrite Source, Cyclizing Partner | C-N and N-N | Formation of heterocyclic scaffolds in a single pot from simple precursors. |

| Oxidative Cross-Dehydrogenation Coupling (CDC) rsc.org | Indole, Amine Source, Carbon Nucleophile | C-C and C-N | Simultaneous introduction of two different functional groups across a double bond. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 2-Amino-N-benzhydrylacetamide Synthesis

The synthesis of amide bonds and the introduction of complex moieties like the benzhydryl group are central to the production of this compound. Future research is poised to move beyond traditional stoichiometric reagents towards more efficient, sustainable, and selective catalytic methods.

Current research in organic synthesis highlights a move towards using earth-abundant metals and developing asymmetric catalytic systems to produce enantiomerically pure compounds. For instance, iron(II) phthalocyanine (B1677752) has been demonstrated as an inexpensive and efficient catalyst for the direct transformation of simple alkenes into unprotected amino alcohols, which are structurally related to precursors of this compound. nih.gov Similarly, (salen)Co(III) complexes have been used for the asymmetric aminolytic kinetic resolution of epoxides to furnish N-protected 1,2-amino alcohols with high enantiomeric excess. nih.gov

Future efforts could focus on designing catalysts specifically tailored for the synthesis of this compound and its derivatives. This involves the development of catalysts that can facilitate the direct amidation of carboxylic acids or the C-N coupling reactions under milder conditions, reducing waste and energy consumption. The exploration of biocatalysis, using enzymes or engineered microorganisms, also presents a promising route to highly selective and environmentally benign synthetic processes.

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Potential Application in Synthesis | Advantages |

|---|---|---|

| Iron-based Catalysts | C-N bond formation, amidation reactions. | Low cost, low toxicity, environmentally benign. |

| Cobalt-based (salen) Complexes | Asymmetric synthesis of chiral precursors. | High enantioselectivity, access to specific stereoisomers. |

| Palladium/Copper Catalysts | Cross-coupling reactions to form C-N bonds. | Well-established reactivity, broad substrate scope. |

Exploration of Bio-inspired Synthetic Pathways

Nature provides a vast blueprint for the efficient synthesis of complex molecules. Bio-inspired synthesis aims to mimic these natural processes to create novel and sustainable chemical manufacturing routes. This approach moves away from traditional, often harsh, synthetic methods towards processes that operate at ambient temperatures and pressures, using water as a solvent.

For this compound, a bio-inspired approach could involve designing enzymatic cascades that build the molecule step-by-step from simple, renewable feedstocks. osti.gov Researchers are exploring the use of engineered enzymes and synthetic metabolic pathways to produce a wide range of chemicals. osti.gov For example, the post-translational modification machinery in peptide synthesis could inspire methods for specific C-N bond formations. scispace.com The use of protein-derived materials and understanding how organisms synthesize complex amino acid structures could provide templates for future synthetic strategies. mdpi.com

This "synthetic biochemistry" approach could lead to the production of this compound in engineered microorganisms, offering a potentially carbon-neutral manufacturing process. osti.gov The challenge lies in identifying or engineering the requisite enzymes that can recognize and transform the specific precursors of the target molecule.

Advanced Automation and High-Throughput Methodologies in Synthesis and Characterization

The integration of robotics, automation, and data science is revolutionizing chemical research. nih.gov High-throughput experimentation (HTE) allows for the rapid screening of thousands of reaction conditions, catalysts, and substrates, dramatically accelerating the discovery and optimization of synthetic routes. peeriodicals.com

For this compound, automated platforms could be employed to:

Optimize Reaction Conditions: Systematically vary parameters such as temperature, solvent, catalyst loading, and reactant ratios to quickly identify the optimal conditions for yield and purity.

Synthesize Analog Libraries: Rapidly generate a diverse range of derivatives by varying the substituents on the aromatic rings or the acetamide (B32628) backbone, facilitating structure-activity relationship studies. nih.gov

High-Throughput Characterization: Integrate automated synthesis with rapid analytical techniques like mass spectrometry and HPLC to enable real-time monitoring and characterization of reaction outcomes. nih.gov

The development of such automated workflows will not only increase the efficiency of research but also generate large, high-quality datasets that are essential for the application of machine learning and artificial intelligence in chemical synthesis. nih.gov

Table 2: High-Throughput Methodologies in Chemical R&D

| Methodology | Application | Potential Impact on this compound Research |

|---|---|---|

| Automated Liquid Handling | Precise dispensing of reagents and solvents. | Increased reproducibility and throughput in synthesis and screening. |

| Parallel Synthesis Reactors | Running multiple reactions simultaneously under different conditions. | Rapid optimization of synthetic protocols. |

| Automated Chromatography | High-throughput purification and analysis. | Faster isolation and characterization of products and intermediates. |

Interdisciplinary Research with Materials Science (excluding material properties)

Collaborations between synthetic chemistry and materials science can lead to innovative approaches for catalysis, purification, and reaction engineering. While excluding the direct study of the material properties of this compound itself, this interdisciplinary focus can enhance its synthesis.

Potential areas of collaboration include:

Development of Novel Catalyst Supports: Utilizing materials such as porous polymers, metal-organic frameworks (MOFs), or functionalized nanoparticles to immobilize catalysts. This can improve catalyst stability, recyclability, and ease of separation from the reaction mixture, making the synthesis of this compound more efficient and cost-effective.

Flow Chemistry Systems: Designing and fabricating microreactors and continuous flow systems using advanced materials. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

Advanced Separation Materials: Creating novel membranes or sorbents with high selectivity for this compound or its impurities. This could streamline downstream processing and purification, a critical step in chemical manufacturing.

Application of Machine Learning and AI in Predicting Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemistry, capable of predicting reaction outcomes, designing novel synthetic routes, and forecasting molecular properties from structure alone. nih.gov

For this compound, AI and ML models could be applied to:

Predict Reaction Yields and Selectivity: By training models on existing reaction data, it's possible to predict the success of a planned synthesis, saving time and resources on unsuccessful experiments.

Retrosynthesis Planning: AI-powered tools can propose novel synthetic pathways to this compound, potentially identifying more efficient or cost-effective routes than those conceived by human chemists.

De Novo Design of Analogs: Machine learning models can generate new molecular structures with desired properties, which could then be synthesized and tested. This accelerates the discovery of new compounds based on the this compound scaffold.

Predict Physicochemical Properties: Computational models can accurately forecast properties like solubility, stability, and reactivity, helping to guide experimental work. specialchem.comchemistryworld.com

The synergy between automated high-throughput synthesis (which generates the necessary data) and machine learning (which learns from it) promises to create a closed-loop system for accelerated discovery and optimization in the chemical sciences. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-amino-N-benzhydrylacetamide, and how should data interpretation be validated?

- Answer : Use a combination of -NMR and -NMR to confirm the molecular structure, focusing on the benzhydryl group (aromatic protons) and acetamide backbone. IR spectroscopy can validate amine (-NH) and carbonyl (C=O) functional groups. Mass spectrometry (HRMS) provides molecular weight confirmation. Cross-reference spectral data with databases like NIST Chemistry WebBook for comparative analysis . Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Employ a two-step synthesis: (1) Condensation of benzophenone with glycine to form the benzhydryl intermediate, and (2) acetylation using acetic anhydride under inert atmosphere. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize parameters:

- Temperature : 60–80°C for acetylation to avoid side reactions.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

Purify via recrystallization (ethanol/water) or column chromatography. Document yield and purity at each step to identify bottlenecks .

Q. What are the critical storage conditions for this compound to ensure long-term stability?

- Answer : Store in amber glass containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Use desiccants (silica gel) to minimize moisture exposure. Regularly test stability via HPLC and NMR over 6–12 months to detect degradation products (e.g., free amine or acetic acid) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the binding affinity of this compound with biological targets?

- Answer : Perform molecular docking studies (e.g., AutoDock Vina) using X-ray crystallography data of target receptors (e.g., enzymes or GPCRs). Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-correlate results with in vitro assays (e.g., SPR or ITC) to verify computational findings. Address discrepancies by refining force field parameters or solvent models .

Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?

- Answer : Conduct a meta-analysis of existing data to identify variables (e.g., assay conditions, cell lines, or solvent systems). Replicate key experiments under standardized protocols:

- Dose-response curves : Use consistent concentrations (e.g., 1 nM–100 µM).

- Controls : Include positive/negative controls (e.g., known agonists/inhibitors).

- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance.

Publish negative results to reduce publication bias .

Q. What strategies can mitigate batch-to-batch variability in this compound for reproducible pharmacological studies?

- Answer : Implement Quality-by-Design (QbD) principles:

- Critical quality attributes (CQAs) : Define purity (>98%), residual solvents (<0.1%), and particle size.

- Process controls : Monitor reaction pH, stirring rate, and purification gradients.

Use DOE (Design of Experiments) to identify influential factors (e.g., temperature during acetylation). Validate batches with orthogonal analytical methods (e.g., DSC for polymorphism analysis) .

Q. What are the best practices for evaluating the metabolic stability of this compound in hepatic microsomal assays?

- Answer : Incubate the compound with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life () and intrinsic clearance (CL). Normalize data to reference compounds (e.g., verapamil). Address interspecies differences by comparing rodent vs. human microsomal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.